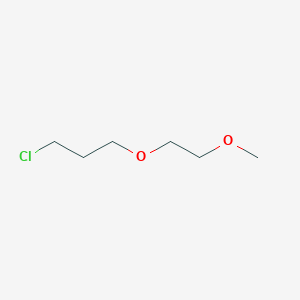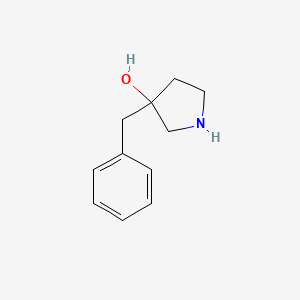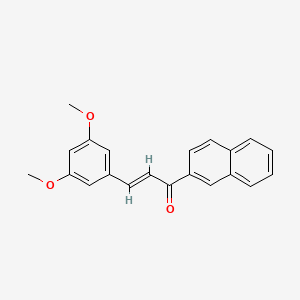
1,3-Dichloropropene fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloropropene (C3H4Cl2) is an organochlorine compound. It exists as a colorless liquid with a sweet smell. Although it is feebly soluble in water, it readily evaporates. This compound finds significant use in agriculture as a pesticide, specifically as a preplant fumigant and nematicide. Notably, it is widely employed in the United States and several other countries, but it is banned in 34 countries, including the European Union .
準備方法
1,3-Dichloropropene is a byproduct formed during the chlorination of propene to produce allyl chloride. The compound typically occurs as a mixture of geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .
化学反応の分析
Types of Reactions:: 1,3-Dichloropropene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Oxidation: Oxidizing agents can convert 1,3-dichloropropene into different functional groups.
Reduction: Reducing agents can reduce the double bond or the chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Major Products:: The specific products formed depend on the reaction conditions and the isomer involved. For example, in oxidation reactions, epoxides or other oxygen-containing compounds may form. In reduction reactions, saturated derivatives may result .
科学的研究の応用
1,3-Dichloropropene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other compounds, including insecticides, fungicides, dyes, fragrances, and polymers.
Biology: Researchers study its effects on soil ecosystems, plant health, and nematode control.
Medicine: Although not directly used in medicine, understanding its reactivity and toxicity contributes to broader knowledge.
Industry: As a fumigant, it plays a crucial role in pest management and crop protection.
作用機序
The exact mechanism by which 1,3-dichloropropene exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, leading to its pesticidal and nematicidal properties. Further research is needed to elucidate these mechanisms fully.
類似化合物との比較
1,3-Dichloropropene’s uniqueness lies in its specific combination of chlorine atoms and geometric isomers. Similar compounds include other chlorinated alkenes and organochlorine pesticides, but each has distinct properties and applications . : Wikipedia: 1,3-Dichloropropene
特性
分子式 |
C3H3Cl2F |
|---|---|
分子量 |
128.96 g/mol |
IUPAC名 |
(E)-1,3-dichloro-1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2/b3-1- |
InChIキー |
YCYPXGHNVSBFPT-IWQZZHSRSA-N |
異性体SMILES |
C(/C=C(\F)/Cl)Cl |
正規SMILES |
C(C=C(F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)

